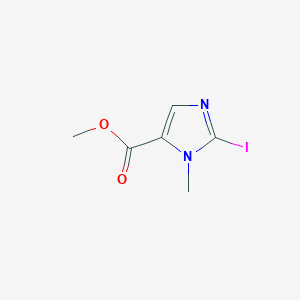

methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPTXHKJTWQMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the iodination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodo-1-methylimidazole is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Types of Reactions:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Products: Various substituted imidazoles depending on the nucleophile used.

Oxidation Products: Oxidized imidazole derivatives.

Reduction Products: Deiodinated imidazole compounds.

Hydrolysis Products: 2-iodo-1-methyl-1H-imidazole-5-carboxylic acid.

Scientific Research Applications

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active imidazole derivatives.

Medicine: Investigated for its potential as a precursor in the development of new drugs, particularly those targeting microbial infections and cancer.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the iodine atom and ester group can influence its binding affinity and selectivity towards molecular targets, such as enzymes involved in metabolic pathways or receptors on cell surfaces .

Comparison with Similar Compounds

Halogen-Substituted Imidazole Derivatives

The substitution pattern and halogen type significantly influence reactivity, stability, and biological activity. Key comparisons include:

Key Findings :

- Reactivity : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) make methyl 2-iodo derivatives more reactive in nucleophilic substitutions or Suzuki-Miyaura couplings .

- Biological Activity: Amino-substituted analogues (e.g., ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate) exhibit enhanced interactions with biological targets due to hydrogen-bonding capabilities, whereas iodine’s hydrophobic nature may improve membrane permeability .

Aromatic and Heterocyclic Substitutions

Compounds with aryl or heteroaryl groups at the 2-position demonstrate distinct properties:

Key Findings :

Pharmacologically Active Analogues

Several imidazole derivatives are prodrugs or active pharmaceutical ingredients (APIs):

Key Findings :

- Prodrug Activation : TCV-116 is metabolized to CV-11974, highlighting the importance of hydrolyzable ester groups (e.g., COOCH₃) in modulating bioavailability .

Biological Activity

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS No. 1955557-31-9) is a compound belonging to the imidazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C6H7IN2O2

- Molecular Weight : 266.04 g/mol

- Structure : The presence of an iodine atom at the second position of the imidazole ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.

- Receptors : It may bind to specific receptors, influencing cellular signaling pathways.

- Redox Reactions : The iodine atom and ester group can participate in redox reactions, impacting cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative study on various imidazole derivatives showed that this compound effectively inhibited the growth of several bacterial strains.

| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | B. megaterium (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|---|

| Methyl 2-Iodo | 15 | 19 | 21 | 19 | 20 | 19 |

| Streptomycin | 28 | 32 | 31 | 29 | 33 | 33 |

The compound showed significant inhibition zones comparable to standard antibiotics like streptomycin, indicating its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to antibacterial effects, this compound demonstrated antifungal properties against various fungi, including Candida albicans and Aspergillus niger. This suggests its utility in treating fungal infections.

Anticancer Potential

Emerging studies suggest that compounds within the imidazole class, including methyl 2-iodo derivatives, exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve interaction with specific proteins involved in cell cycle regulation and apoptosis pathways .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of several imidazole derivatives against common pathogens. Methyl 2-iodo exhibited a strong inhibitory effect on E. coli and B. subtilis, supporting its potential application in antibiotic development.

- Antifungal Screening : In vitro testing revealed that methyl 2-iodo significantly reduced the viability of C. albicans, suggesting that it could serve as a lead compound for antifungal drug development.

- Anticancer Research : In a preliminary study involving human cancer cell lines, methyl 2-iodo was shown to induce apoptosis at lower concentrations compared to standard chemotherapeutics, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate?

The synthesis typically involves nucleophilic substitution or cyclization of precursor imidazole derivatives. A common method includes iodination of methyl 1-methyl-1H-imidazole-5-carboxylate using iodine sources (e.g., N-iodosuccinimide) under mild acidic or basic conditions. For example, highlights iodination at the 2-position of the imidazole ring via electrophilic substitution, followed by purification using column chromatography (≥95% purity). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-iodination or side reactions .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns consistent with iodine incorporation .

- Elemental Analysis : Validate empirical formula (e.g., CHINO) .

- HPLC : Assess purity (>98% for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability or impurities. To address this:

- Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity) .

- Control for iodine lability : Degradation products (e.g., deiodinated analogs) may skew results; monitor stability via TGA/DSC .

- Structure-Activity Relationship (SAR) studies : Compare with analogs (e.g., methyl 4-iodo derivatives) to isolate iodine’s role .

Advanced: What computational methods predict the reactivity of the iodine substituent in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states for iodine’s participation in Suzuki-Miyaura or Ullmann couplings. For example:

- Electron-withdrawing effects : The carboxylate group at C5 polarizes the imidazole ring, enhancing iodine’s electrophilicity .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict coupling efficiency .

Experimental validation via kinetic studies (e.g., monitoring iodide release) is recommended .

Basic: What are the common side reactions during iodination of imidazole derivatives?

- Over-iodination : Multiple substitutions at adjacent positions due to excess iodine source. Mitigate by controlling stoichiometry (1:1 molar ratio) .

- Ring oxidation : Iodine’s oxidative properties may degrade the imidazole core; use stabilizing agents (e.g., ascorbic acid) .

- Ester hydrolysis : Protect the carboxylate group with acid-labile protecting groups if iodination requires acidic conditions .

Advanced: How can researchers leverage this compound in designing metal-organic frameworks (MOFs)?

The iodine atom and carboxylate group enable coordination with transition metals (e.g., Pd, Cu):

- Ligand design : DFT studies suggest the iodine substituent enhances MOF porosity by steric modulation .

- Catalytic applications : Test MOFs in C–C coupling reactions, correlating activity with iodine’s electronic contributions .

Basic: What storage conditions prevent degradation of this compound?

- Temperature : Store at –20°C in amber vials to minimize light-induced decomposition .

- Humidity control : Use desiccants (e.g., silica gel) to prevent ester hydrolysis .

- Stability monitoring : Periodic HPLC analysis to detect iodide release (>5% degradation warrants repurification) .

Advanced: How can isotopic labeling (e.g., 125^{125}125I) aid in pharmacokinetic studies?

- Radiotracer synthesis : Replace stable iodine with I via halogen exchange for in vivo tracking .

- Biodistribution assays : Use SPECT/CT imaging to quantify organ-specific accumulation in preclinical models .

- Metabolite identification : LC-MS/MS to detect deiodinated byproducts in plasma .

Advanced: What strategies optimize regioselectivity in further functionalization of this compound?

- Directed ortho-metalation : Use the carboxylate as a directing group for lithiation at C4, enabling selective alkylation .

- Protecting group strategies : Temporarily block the carboxylate to direct electrophiles to the iodine-bearing C2 position .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways (e.g., ester hydrolysis) .

Basic: How does the iodine substituent influence the compound’s spectroscopic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.